molecular formula C11H14FNO B1379824 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol CAS No. 1511700-51-8

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol

Cat. No.: B1379824
CAS No.: 1511700-51-8
M. Wt: 195.23 g/mol
InChI Key: HVRIETLSXBVWMD-UHFFFAOYSA-N
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Description

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a cyclobutane derivative featuring an amino group and a 3-fluorophenylmethyl substituent. Cyclobutane rings are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding and metabolic stability . While direct data on this compound’s applications are absent in the provided evidence, structurally related compounds (e.g., pyridazine-carboxamides and amino-alcohols) suggest roles in enzyme inhibition or prodrug development .

Properties

IUPAC Name

3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)5-11(14)6-10(13)7-11/h1-4,10,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIETLSXBVWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CC2=CC(=CC=C2)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a involving suitable precursors.

    Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a fluorophenylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and fluorophenylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Building Block for Synthesis

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol serves as a versatile building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as:

  • Oxidation : This can yield corresponding ketones or aldehydes.
  • Reduction : The compound can be reduced to form alcohols or amines.
  • Substitution : The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Applications

The compound has garnered attention for its potential biological activities, particularly in:

  • Neuroprotection : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in conditions like Alzheimer's disease.
    • Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents by upregulating antioxidant enzymes.
  • Anticancer Properties : Preliminary investigations have shown promise in inhibiting the proliferation of cancer cells, especially in breast and prostate cancer models.
    • Case Study : In tests on MCF7 breast cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating potent antiproliferative effects. It was also found to induce G2/M phase arrest in the cell cycle.

Industrial Applications

In addition to its research applications, this compound has potential uses in the production of specialty chemicals and materials. Its unique structure may allow it to act as a lead compound for developing new therapeutics targeting neurological disorders or other conditions where similar chemical scaffolds have shown efficacy.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key Observations :

  • Cyclobutane vs.
  • Fluorinated Substituents: The 3-fluorophenyl group in the target and patent compounds enhances lipophilicity (logP) compared to non-fluorinated analogs, favoring membrane permeability .
  • Amino-Alcohol Motif: Shared with 3-methyl-3-((4-CF3-phenyl)amino)butan-1-ol, the -NH2/-OH groups may facilitate hydrogen bonding in biological targets, though the cyclobutane’s strain could alter pKa and solubility .
Table 2: Inferred Property Comparisons
Property 3-Amino-1-[(3-FP)methyl]cyclobutan-1-ol Pyridazine-Carboxamide 3-Methyl-3-((4-CF3-Phe)amino)butan-1-ol
Molecular Weight ~235 g/mol (estimated) ~450–500 g/mol ~250 g/mol
logP (Predicted) ~1.8–2.2 ~3.5–4.0 ~2.5–3.0
Hydrogen Bond Donors 2 (-NH2, -OH) 2 (-CONH-, -OH) 2 (-NH-, -OH)
Metabolic Stability High (rigid cyclobutane) Moderate (bulky heterocycle) Low (flexible chain)

Notes:

  • The target’s compact structure may improve metabolic stability over flexible analogs like butanols, as seen in cyclobutane-containing drugs .

Biological Activity

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be described by its chemical formula C11H14FNOC_{11}H_{14}FNO and features a cyclobutane ring substituted with an amino group and a fluorophenyl moiety. The unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.
  • Anticancer Properties : Preliminary research has shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell cycle progression in cancer cells, leading to reduced tumor growth.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive function.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative damage in cells.

Table 1: Summary of Biological Activities

Activity TypeModel UsedFindingsReference
NeuroprotectionNeuronal cell culturesReduced apoptosis under oxidative stress
AnticancerBreast cancer cell lines (MCF7)IC50 values indicating significant inhibition
AntioxidantIn vitro assaysEffective scavenging of reactive oxygen species

Detailed Research Findings

  • Neuroprotection : In a study evaluating the neuroprotective effects, this compound was shown to significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
  • Anticancer Activity : In vitro tests on MCF7 breast cancer cells revealed that treatment with the compound resulted in an IC50 value of approximately 15 µM, indicating potent antiproliferative effects. Further studies suggested that the compound induces G2/M phase arrest in the cell cycle.

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